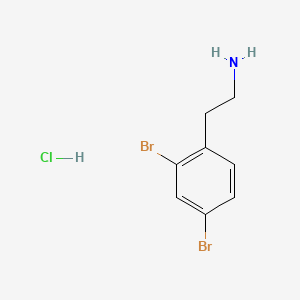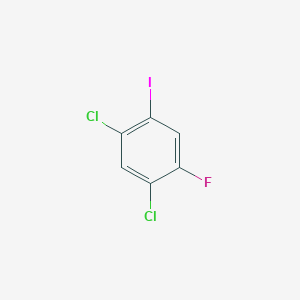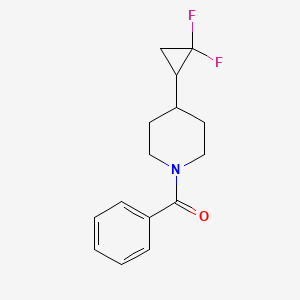
1-Benzoyl-4-(2,2-difluorocyclopropyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzoyl-4-(2,2-difluorocyclopropyl)piperidine is a synthetic organic compound that features a piperidine ring substituted with a benzoyl group and a difluorocyclopropyl group
Vorbereitungsmethoden
The synthesis of 1-Benzoyl-4-(2,2-difluorocyclopropyl)piperidine involves multiple steps, starting with the preparation of the difluorocyclopropane moiety. One common method for synthesizing difluorocyclopropanes involves the Michael addition of ester and amide enolates to 2,4,6-trimethylphenyl 4-bromo-4,4-difluorocrotonate, followed by an Et3B-initiated radical cyclization . The piperidine ring can be synthesized through various methods, including hydrogenation, cyclization, and cycloaddition reactions . The final step involves the coupling of the difluorocyclopropane moiety with the piperidine ring, followed by benzoylation to obtain the target compound.
Analyse Chemischer Reaktionen
1-Benzoyl-4-(2,2-difluorocyclopropyl)piperidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine nitrogen or the benzoyl group.
Coupling Reactions: The compound can participate in Suzuki–Miyaura coupling reactions, which involve the use of boron reagents and palladium catalysts.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-Benzoyl-4-(2,2-difluorocyclopropyl)piperidine has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of enzymes or receptors involved in various diseases.
Materials Science: The difluorocyclopropyl group imparts unique physical and chemical properties, making the compound useful in the development of advanced materials.
Biological Studies: The compound can be used as a probe to study biological pathways and mechanisms, particularly those involving piperidine derivatives.
Wirkmechanismus
The mechanism of action of 1-Benzoyl-4-(2,2-difluorocyclopropyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and benzoyl group can interact with active sites or binding pockets, while the difluorocyclopropyl group can modulate the compound’s overall activity and selectivity . The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
1-Benzoyl-4-(2,2-difluorocyclopropyl)piperidine can be compared with other piperidine derivatives, such as:
1-Benzyl-4-(2-(N-benzoylamino)ethyl)piperidine: This compound has been studied for its anti-acetylcholinesterase activity.
Piperine: A naturally occurring piperidine derivative with antioxidant and anticancer properties.
Evodiamine: Another piperidine alkaloid with antiproliferative effects.
The uniqueness of this compound lies in its difluorocyclopropyl group, which imparts distinct chemical and physical properties compared to other piperidine derivatives.
Eigenschaften
Molekularformel |
C15H17F2NO |
|---|---|
Molekulargewicht |
265.30 g/mol |
IUPAC-Name |
[4-(2,2-difluorocyclopropyl)piperidin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C15H17F2NO/c16-15(17)10-13(15)11-6-8-18(9-7-11)14(19)12-4-2-1-3-5-12/h1-5,11,13H,6-10H2 |
InChI-Schlüssel |
VXPJLGMVLFCGFM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1C2CC2(F)F)C(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


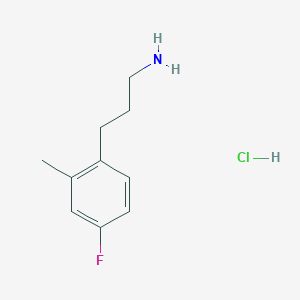
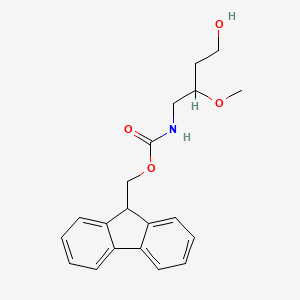


![6-amino-4-methyl-4H,7H-thieno[3,2-b]pyridin-7-one](/img/structure/B13457870.png)
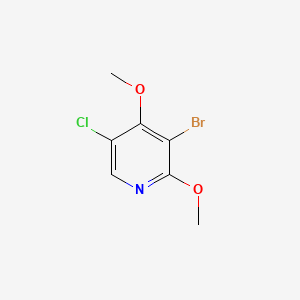
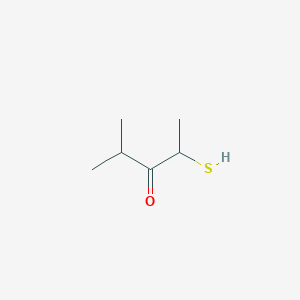
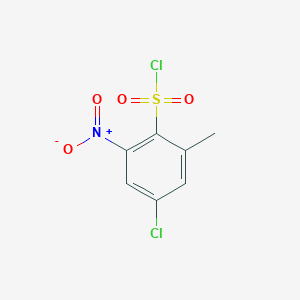
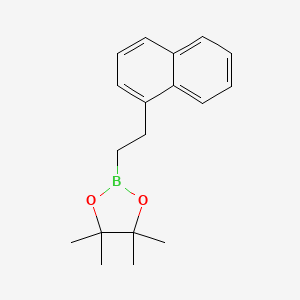
![2-Fluorobicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B13457894.png)
amine](/img/structure/B13457899.png)
